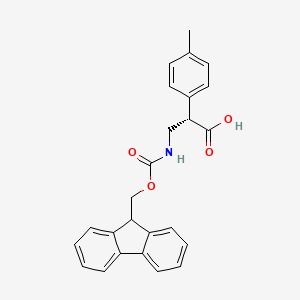

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-p-tolyl-propionic acid

Description

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-p-tolyl-propionic acid is a chiral amino acid derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, a p-tolyl (para-methylphenyl) substituent, and a propionic acid backbone. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine . The S-configuration at the α-carbon ensures stereochemical specificity, critical for biological activity and synthetic applications.

Properties

IUPAC Name |

(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-16-10-12-17(13-11-16)22(24(27)28)14-26-25(29)30-15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPAAZTTVXJKSDW-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701123591 | |

| Record name | Benzeneacetic acid, α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-4-methyl-, (αS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701123591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280787-15-6 | |

| Record name | Benzeneacetic acid, α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-4-methyl-, (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1280787-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-4-methyl-, (αS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701123591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-p-tolyl-propionic acid typically involves the protection of the amino group of the corresponding amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions: (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-p-tolyl-propionic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can be employed to modify the fluorenyl group or the amino acid moiety.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-p-tolyl-propionic acid is primarily used in peptide synthesis. The Fmoc group is a popular protecting group for amino acids due to its stability and ease of removal under mild conditions .

Biology: In biological research, this compound is used to synthesize peptides that can be employed in various studies, including enzyme-substrate interactions and protein-protein interactions .

Medicine: In medicine, peptides synthesized using this compound are used in the development of peptide-based drugs. These drugs can target specific proteins or enzymes, offering a high degree of specificity and reduced side effects .

Industry: In the industrial sector, this compound is used in the production of various peptide-based products, including cosmetics and nutritional supplements .

Mechanism of Action

The mechanism of action of (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-p-tolyl-propionic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid during the synthesis process, preventing unwanted side reactions. The Fmoc group can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

The table below compares the target compound with six structurally related Fmoc-protected amino acid derivatives:

*CAS for (R)-isomer provided in ; (S)-isomer assumed analogous.

†Calculated from molecular formula.

‡Assumed based on purity standards for similar compounds .

Key Research Findings

Steric and Electronic Effects

- Ortho vs.

- Hydroxyl Group Addition : The (2S,3S)-hydroxylated analog (CAS 959576-02-4) introduces hydrogen bonding capacity, enhancing solubility in polar solvents but requiring stringent storage (2–8°C) to prevent degradation .

Heterocyclic Modifications

- Furan-2-yl (CAS 1217741-88-2) and thiophen-3-yl (CAS 186320-06-9) substituents impart distinct electronic profiles. The furan derivative’s lower molecular weight (377.39 vs. 415.48 g/mol) may improve diffusion in biological systems, while the thiophene variant’s sulfur atom could influence redox reactivity .

Enantiomeric Specificity

- The (R)-enantiomer (CAS 1280787-01-0) is marketed for medicinal chemistry but lacks detailed stereochemical performance data compared to the (S)-form .

Biological Activity

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-p-tolyl-propionic acid, often referred to as Fmoc-amino acid, is a fluorinated amino acid derivative that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and various studies that highlight its implications in pharmacology and biochemistry.

Synthesis of this compound

The synthesis of this compound typically involves the use of solid-phase peptide synthesis (SPPS) techniques. The Fmoc (fluorenylmethoxycarbonyl) protecting group is employed for the amino acids during synthesis, allowing for selective deprotection and subsequent coupling reactions. The process includes:

- Fmoc Deprotection : Removal of the Fmoc group using a base such as piperidine.

- Coupling : Reaction with the desired amino acid or peptide chain.

- Capping : To prevent any unreacted sites from participating in further reactions.

- Cleavage : The final product is cleaved from the resin to yield the free amino acid.

Biological Activity Overview

The biological activity of this compound has been investigated through various assays focusing on its anti-inflammatory, immunomodulatory, and potential neuroprotective properties.

1. Anti-inflammatory Activity

Research has indicated that derivatives of this compound can significantly modulate cytokine release in peripheral blood mononuclear cells (PBMC). For instance, studies have demonstrated:

- Reduction in TNF-α Production : Compounds derived from this structure exhibited a decrease in TNF-α levels by approximately 44–60% at a concentration of 100 µg/mL, comparable to control cultures without stimulation .

- Influence on Other Cytokines : The compound also showed effects on IL-6 and IFN-γ levels, indicating a broader immunomodulatory potential.

Case Studies

Several case studies highlight the biological activity of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.